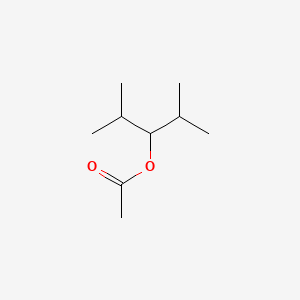![molecular formula C7H12O B15349182 7-Oxabicyclo[4.1.0]heptane, 2-methyl- CAS No. 5410-22-0](/img/structure/B15349182.png)
7-Oxabicyclo[4.1.0]heptane, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]heptane, 2-methyl-: is a bicyclic ether compound with the molecular formula C7H12O It is characterized by a seven-membered ring structure containing an oxygen atom, making it a member of the oxabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing 7-Oxabicyclo[4.1.0]heptane, 2-methyl- involves the Diels-Alder reaction between a furan and an olefinic or acetylenic dienophile. This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Epoxidation of Cyclohexene: Another method involves the epoxidation of cyclohexene using peracids or other oxidizing agents. This reaction introduces an oxygen atom into the cyclohexene ring, forming the oxabicyclo structure.
Industrial Production Methods: Industrial production of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- often utilizes the Diels-Alder reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxabicyclo structure into more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as epoxides and ketones.
Reduction: Saturated compounds with reduced ring strain.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms .
Medicine: Its derivatives are explored for their biological activity and potential therapeutic effects .
Industry: In the industrial sector, 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is used in the production of polymers and other materials. Its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing catalytic transformations that lead to the formation of different products . The pathways involved in these reactions depend on the specific enzymes and conditions used.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another member of the oxabicyclo family, known for its use in organic synthesis and polymer production.
Cyclohexene oxide: A simpler epoxide with similar reactivity but a different ring structure.
Limonene diepoxide: A related compound with two epoxide groups, used in various chemical applications.
Uniqueness: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- is unique due to its specific ring structure and the presence of a methyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
5410-22-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H12O/c1-5-3-2-4-6-7(5)8-6/h5-7H,2-4H2,1H3 |
InChI Key |
NRFMZKXHPJBQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


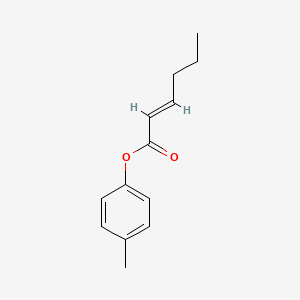
![1,3-Bis[(trimethylsilyl)oxy]-4-(3-methyl-2-butenyl)-5-(8-methyl-7-nonenyl)cyclopentane](/img/structure/B15349106.png)
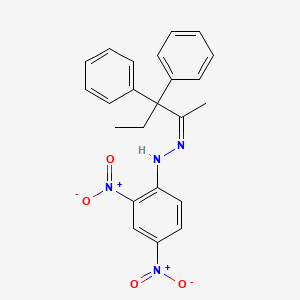
![N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide](/img/structure/B15349116.png)
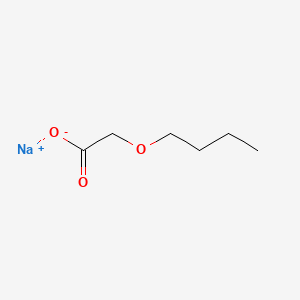
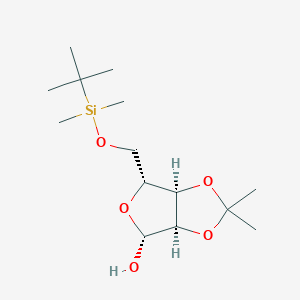
![2,4-Diazaspiro[5.5]undec-8-ene-1,5-dione, 11-methyl-3-thioxo-](/img/structure/B15349128.png)
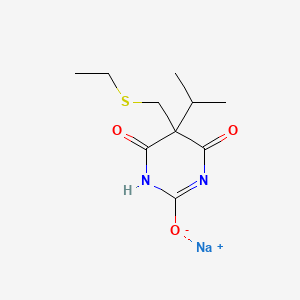


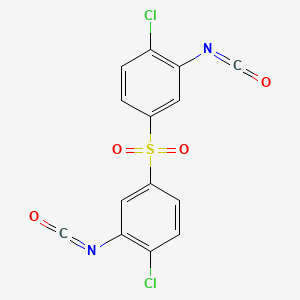
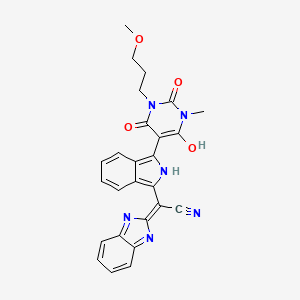
![(1S,5S)-1-[(2R)-6-methylhept-5-en-2-yl]-4-methylidenebicyclo[3.1.0]hexane](/img/structure/B15349199.png)
